

# Application Notes: Quinidine N-oxide as a Reference Standard in Analytical Chemistry

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## Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779067

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## Introduction

**Quinidine N-oxide** is a primary metabolite of quinidine, a class IA antiarrhythmic agent.[1][2] In the field of analytical chemistry and drug development, **Quinidine N-oxide** serves as a critical reference standard. Its use is essential for the accurate quantification of quinidine and its metabolites in biological matrices, which is vital for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] This document provides detailed application notes and protocols for the use of **Quinidine N-oxide** as a reference standard.

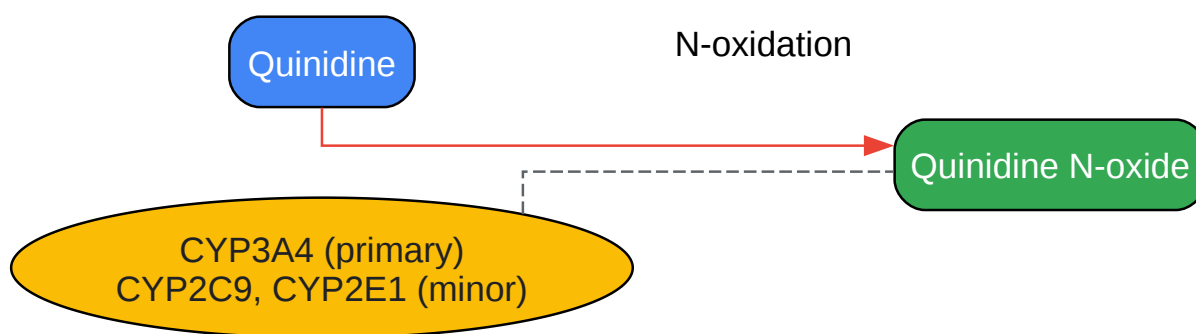
## Physicochemical Properties and Specifications

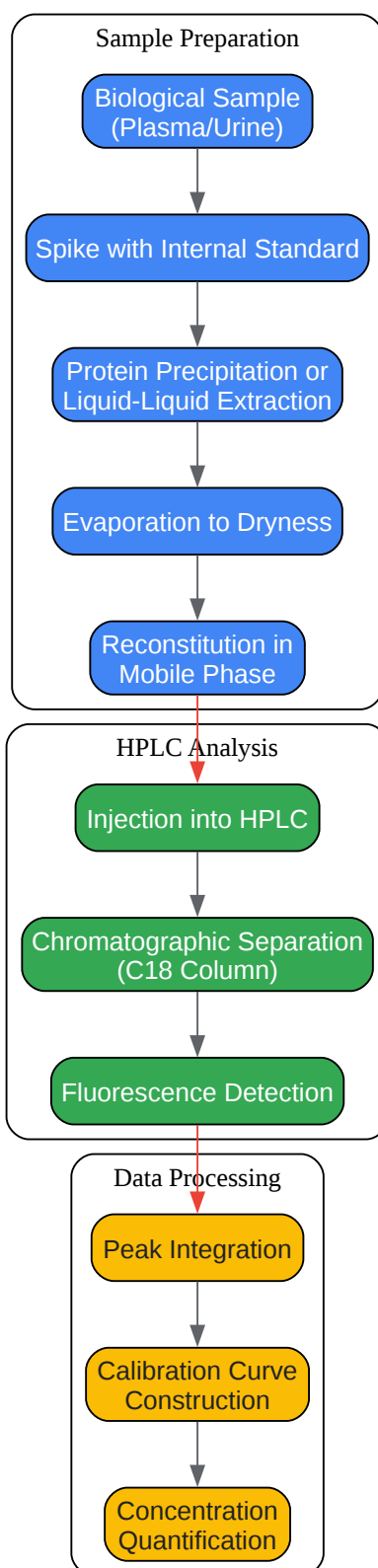
**Quinidine N-oxide** is a well-characterized chemical compound, ensuring its suitability as a reference standard for analytical method development, validation, and quality control applications.[3] Below is a summary of its key properties and specifications as compiled from various suppliers.

Property	Value	Reference
Chemical Name	(9S)-6'-Methoxycinchonan-9-ol 1-Oxide	[4]
CAS Number	70116-00-6	[3][4][5]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[3][4][5]
Molecular Weight	340.42 g/mol	[3][4][5]
Purity (by HPLC)	≥95%	[1][4]
Appearance	Off-White Solid	
Solubility	Soluble in Methanol and DMSO	[1][4]
Storage Conditions	2-8°C or -20°C, protected from light	[4][5]

## Metabolic Pathway of Quinidine to Quinidine N-oxide

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of **Quinidine N-oxide** is catalyzed by several CYP isoforms, with CYP3A4 being the most active enzyme in this conversion.[1] Understanding this metabolic pathway is crucial for interpreting drug interaction studies and predicting potential metabolic variations in patients.





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